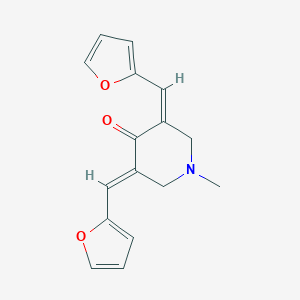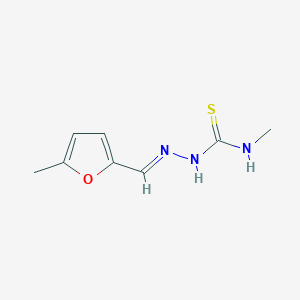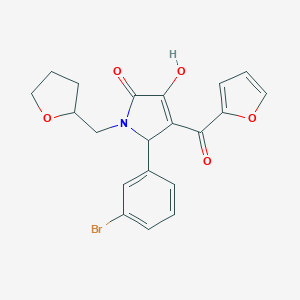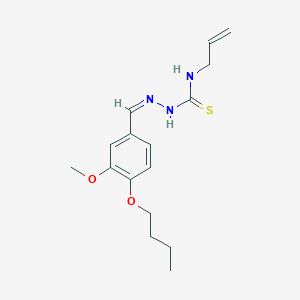![molecular formula C10H12N4O2S B254950 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)
1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes, leading to its anti-inflammatory and anti-cancer properties. The compound has also been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound exhibits biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. The compound has also been found to exhibit low toxicity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea in lab experiments include its potential use as a fluorescent probe for detecting metal ions in biological samples, its anti-inflammatory, anti-cancer, and anti-bacterial properties, and its low toxicity in vitro. However, the limitations of using the compound in lab experiments include its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
For research on 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea include investigating its potential use as a therapeutic agent for inflammatory diseases and cancer, studying its mechanism of action in more detail, and exploring its potential use as a fluorescent probe for detecting metal ions in vivo. Additionally, the compound could be modified to improve its solubility and bioavailability in vivo.
Métodos De Síntesis
The synthesis of 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea has been reported using different methods, including the reaction of 4-nitrobenzaldehyde with ethylthiocyanate in the presence of a base, and the reaction of 4-nitrobenzaldehyde with thiourea in the presence of ethanol. The compound has also been synthesized using microwave-assisted synthesis, which has been found to be a more efficient method.
Aplicaciones Científicas De Investigación
1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Propiedades
Fórmula molecular |
C10H12N4O2S |
|---|---|
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H12N4O2S/c1-2-11-10(17)13-12-7-8-3-5-9(6-4-8)14(15)16/h3-7H,2H2,1H3,(H2,11,13,17)/b12-7- |
Clave InChI |
GLPPPSGIOPOESR-GHXNOFRVSA-N |
SMILES isomérico |
CCNC(=S)N/N=C\C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
![4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254874.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)


![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254894.png)

![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)